N-(2-Phenylethyl)-4-propoxy-N-[(4-propoxyphenyl)sulfonyl]benzenesulfonamide
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Overview
Description
N-(2-PHENYLETHYL)-4-PROPOXY-N-(4-PROPOXYBENZENESULFONYL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a unique structure with multiple aromatic rings and sulfonamide groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-PHENYLETHYL)-4-PROPOXY-N-(4-PROPOXYBENZENESULFONYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the sulfonamide group: This step involves the reaction of an amine with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Introduction of the propoxy groups: This can be achieved through nucleophilic substitution reactions where a suitable leaving group (e.g., a halide) is replaced by a propoxy group.
Coupling of aromatic rings: This step often involves palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-PHENYLETHYL)-4-PROPOXY-N-(4-PROPOXYBENZENESULFONYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the sulfonamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halides or other leaving groups with nucleophiles such as alkoxides or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonic acids, while reduction can yield amines or alcohols.
Scientific Research Applications
N-(2-PHENYLETHYL)-4-PROPOXY-N-(4-PROPOXYBENZENESULFONYL)BENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-PHENYLETHYL)-4-PROPOXY-N-(4-PROPOXYBENZENESULFONYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-PHENYLETHYL)-4-METHOXY-N-(4-METHOXYBENZENESULFONYL)BENZENE-1-SULFONAMIDE
- N-(2-PHENYLETHYL)-4-ETHOXY-N-(4-ETHOXYBENZENESULFONYL)BENZENE-1-SULFONAMIDE
- N-(2-PHENYLETHYL)-4-BUTOXY-N-(4-BUTOXYBENZENESULFONYL)BENZENE-1-SULFONAMIDE
Uniqueness
N-(2-PHENYLETHYL)-4-PROPOXY-N-(4-PROPOXYBENZENESULFONYL)BENZENE-1-SULFONAMIDE is unique due to its specific propoxy groups, which can influence its chemical reactivity and biological activity. The presence of these groups can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
122149-38-6 |
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Molecular Formula |
C26H31NO6S2 |
Molecular Weight |
517.7 g/mol |
IUPAC Name |
N-(2-phenylethyl)-4-propoxy-N-(4-propoxyphenyl)sulfonylbenzenesulfonamide |
InChI |
InChI=1S/C26H31NO6S2/c1-3-20-32-23-10-14-25(15-11-23)34(28,29)27(19-18-22-8-6-5-7-9-22)35(30,31)26-16-12-24(13-17-26)33-21-4-2/h5-17H,3-4,18-21H2,1-2H3 |
InChI Key |
DWKBIXPWAMGATH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OCCC |
Origin of Product |
United States |
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